molecular formula C13H18BrN B1377424 11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide CAS No. 1432680-60-8

11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide

Cat. No.: B1377424
CAS No.: 1432680-60-8
M. Wt: 268.19 g/mol
InChI Key: XIOJVQDHBWNOPY-UHFFFAOYSA-N
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Description

11-Azatricyclo[7410,5,14]tetradeca-1,3,5(14)-triene hydrobromide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tricyclic core, followed by the introduction of the azatricyclic moiety. The final step often involves the addition of hydrobromic acid to yield the hydrobromide salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity and activity at different receptor sites.

Comparison with Similar Compounds

  • 10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one
  • 12-Amino-10,13-diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),5,7,9-tetraen-11-one

Comparison: Compared to these similar compounds, 11-Azatricyclo[7410,5,14]tetradeca-1,3,5(14)-triene hydrobromide is unique due to its specific tricyclic structure and the presence of the hydrobromide salt

Properties

IUPAC Name

11-azatricyclo[7.4.1.05,14]tetradeca-1,3,5(14)-triene;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.BrH/c1-3-10-4-2-6-12-9-14-8-7-11(5-1)13(10)12;/h1,3,5,12,14H,2,4,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOJVQDHBWNOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC3=CC=CC(=C23)C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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